

Pbox-15: A Promising Alternative to Taxanes in Resistant Cancer Cells

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Compound of Interest

Compound Name: Pbox-15

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DUBLIN, Ireland – November 10, 2025 – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Taxanes, a cornerstone of chemotherapy for decades, are potent microtubule-stabilizing agents, but their efficacy is often compromised by the development of resistance in tumor cells.^{[1][2]} This has spurred the search for novel agents that can overcome these resistance mechanisms. One such promising candidate is **Pbox-15**, a member of the pyrrolo-1,5-benzoxazepine (PBOX) family of compounds, which has demonstrated significant cytotoxic activity in cancer cells, including those resistant to taxanes.^{[3][4][5]}

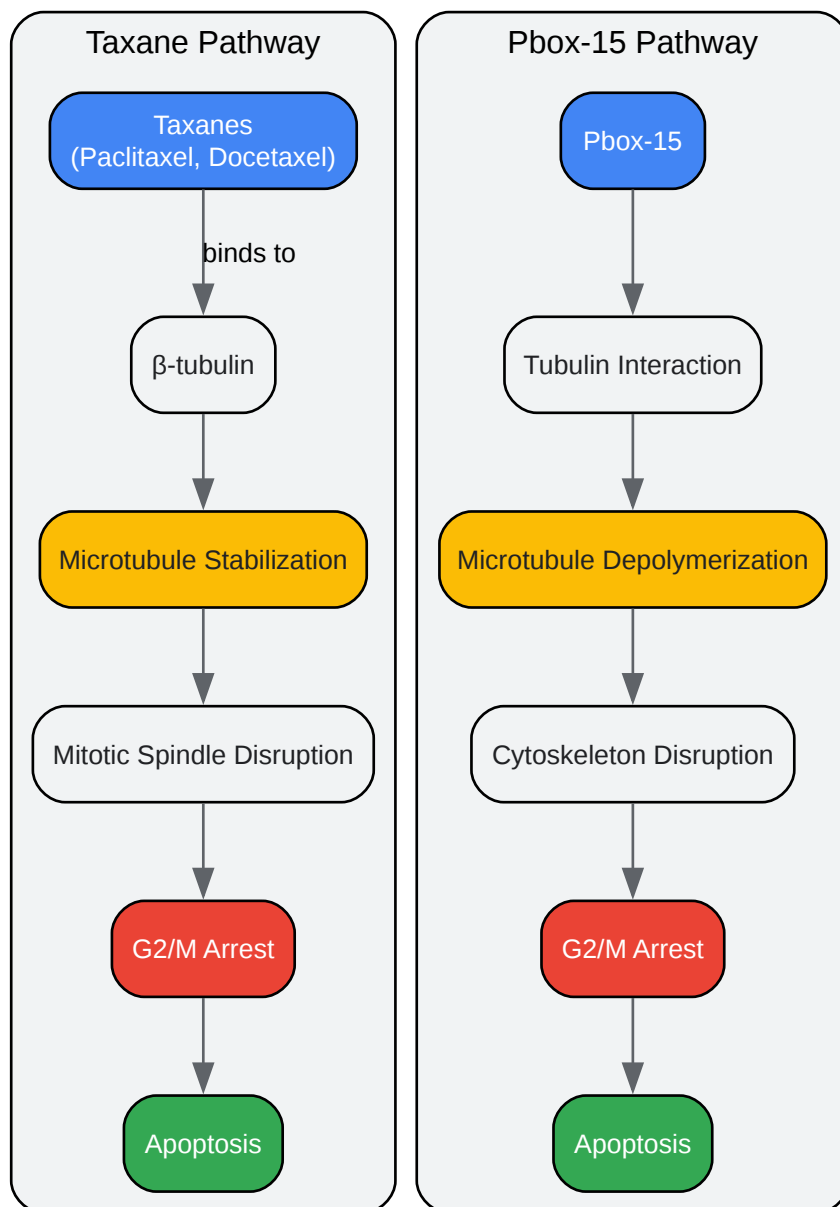
This guide provides a comprehensive comparison of **Pbox-15** and taxanes, focusing on their performance in taxane-resistant cell lines, supported by experimental data.

Mechanism of Action: A Tale of Two Microtubule Agents

Taxanes, such as paclitaxel and docetaxel, exert their anti-cancer effects by binding to the β -tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for proper spindle formation during mitosis. The result is a G2/M phase cell cycle arrest, ultimately leading to apoptotic cell death.^{[1][2]}

Pbox-15 also targets the microtubule network but through a distinct mechanism. It acts as a microtubule-depolymerizing agent, leading to the disruption of the microtubule cytoskeleton.[4] [5] This interference with microtubule dynamics also culminates in a G2/M cell cycle arrest and the induction of apoptosis.[3][5]

Signaling Pathway of Taxanes and **Pbox-15**



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Caption: Mechanisms of action for Taxanes and **Pbox-15**.

Overcoming Taxane Resistance: The Pbox-15 Advantage

A major mechanism of taxane resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1), which actively pumps taxanes out of the cancer cell, reducing their intracellular concentration and thus their efficacy.[\[1\]](#)

Crucially, studies have shown that PBOX compounds, including **Pbox-15**, are not substrates for P-gp. This allows them to bypass this common resistance mechanism and effectively induce apoptosis in taxane-resistant cells that overexpress P-gp.[\[4\]](#)

Comparative Efficacy in Taxane-Resistant Cells

Experimental data from studies on the human promyelocytic leukemia cell line HL60 and its paclitaxel-resistant counterpart, HL60-MDR1 (which overexpresses P-gp), demonstrate the potential of **Pbox-15** as an alternative to taxanes in resistant settings.

Table 1: Apoptosis Induction in Parental and Paclitaxel-Resistant Cell Lines

Cell Line	Treatment (48h)	% Apoptotic Cells (Mean ± SEM)
HL60 (Parental)	Vehicle (Control)	5.2 ± 1.1
	Paclitaxel (500 nM)	55.3 ± 3.5
	Pbox-15 (1 µM)	62.1 ± 4.2
HL60-MDR1 (Resistant)	Vehicle (Control)	6.8 ± 1.5
	Paclitaxel (500 nM)	10.5 ± 2.3
	Pbox-15 (1 µM)	58.9 ± 5.1

Data derived from Nathwani et al., Cancer Chemother Pharmacol, 2010.[\[4\]](#)

As shown in Table 1, while paclitaxel effectively induces apoptosis in the parental HL60 cells, its efficacy is dramatically reduced in the resistant HL60-MDR1 cells. In stark contrast, **Pbox-15**

induces a high level of apoptosis in both the parental and the resistant cell lines, demonstrating its ability to overcome P-gp-mediated resistance.

Impact on Cell Cycle Progression

Both **Pbox-15** and taxanes induce a G2/M phase cell cycle arrest. However, in taxane-resistant cells, the effect of taxanes on the cell cycle is significantly diminished. **Pbox-15**, on the other hand, maintains its ability to arrest cells in the G2/M phase, even in the presence of P-gp overexpression.

Table 2: Effect on Cell Cycle Distribution in Parental and Paclitaxel-Resistant Cell Lines

Cell Line	Treatment (8h)	% Cells in G2/M Phase (Mean ± SEM)
HL60 (Parental)	Vehicle (Control)	15.8 ± 2.1
	Paclitaxel (500 nM)	68.4 ± 4.7
	Pbox-15 (1 µM)	72.3 ± 5.3
HL60-MDR1 (Resistant)	Vehicle (Control)	17.2 ± 2.5
	Paclitaxel (500 nM)	22.1 ± 3.1
	Pbox-15 (1 µM)	69.8 ± 6.0

Data derived from Nathwani et al., Cancer Chemother Pharmacol, 2010.[4]

The data in Table 2 illustrates that paclitaxel's ability to induce G2/M arrest is severely hampered in the HL60-MDR1 cells. **Pbox-15**, however, effectively arrests both parental and resistant cells in the G2/M phase, further highlighting its potential in overcoming taxane resistance.

Experimental Protocols

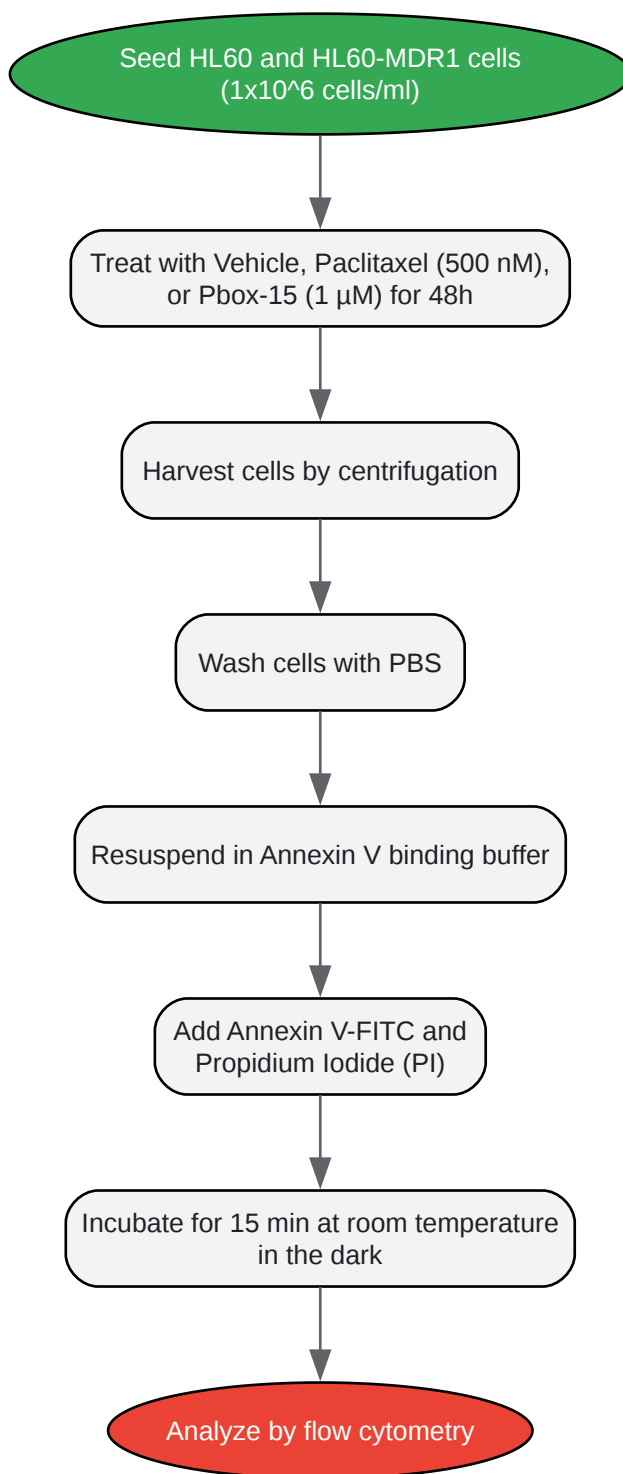
Cell Culture

The human promyelocytic leukemia (HL60) parental cell line and the paclitaxel-resistant subline (HL60-MDR1) were cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine

serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. The HL60-MDR1 cell line was maintained in the presence of 100 nM paclitaxel to retain its resistant phenotype. All cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Experimental Workflow for Apoptosis Assay



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Caption: Workflow for assessing apoptosis via flow cytometry.

Cells were seeded at a density of 1×10^6 cells/ml and treated with the indicated concentrations of **Pbox-15** or paclitaxel for 48 hours. Following treatment, cells were

harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the cells were incubated for 15 minutes at room temperature in the dark. The samples were then analyzed by flow cytometry to determine the percentage of apoptotic cells.

Cell Cycle Analysis

Cells were treated with **Pbox-15** or paclitaxel for 8 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The available data strongly suggests that **Pbox-15** is a potent anti-cancer agent that can effectively circumvent P-glycoprotein-mediated taxane resistance. Its distinct mechanism of action and its ability to induce apoptosis and cell cycle arrest in taxane-resistant cells make it a compelling candidate for further investigation as an alternative or complementary therapy in cancers that have developed resistance to taxanes. These findings warrant further preclinical and clinical evaluation of **Pbox-15** to validate its therapeutic potential in taxane-resistant malignancies.

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